molecular formula C18H16ClN3O B12174199 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide

Cat. No.: B12174199
M. Wt: 325.8 g/mol
InChI Key: VKQZMWPMATVJTE-UHFFFAOYSA-N
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Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbazole moiety linked to a picolinamide group, which imparts distinct chemical and biological properties.

Preparation Methods

The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide involves several key steps. One efficient method includes an asymmetric reductive amination directed by chiral (phenyl)ethylamines, resulting in high diastereoselectivity . The process typically involves the following steps:

Industrial production methods may involve scaling up these reactions in large reactors, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the carbazole ring or the picolinamide group.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the carbazole and picolinamide moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide

InChI

InChI=1S/C18H16ClN3O/c19-13-7-3-5-11-12-6-4-9-14(17(12)22-16(11)13)21-18(23)15-8-1-2-10-20-15/h1-3,5,7-8,10,14,22H,4,6,9H2,(H,21,23)

InChI Key

VKQZMWPMATVJTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=CC=N4

Origin of Product

United States

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